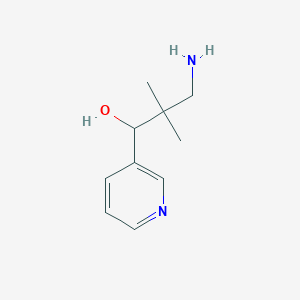

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol

Description

Systematic Nomenclature and Structural Identification

The compound this compound is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent chain is a three-carbon propanol backbone (propan-1-ol), with substituents prioritized based on functional group hierarchy. The hydroxyl group (-OH) occupies position 1, while the amino group (-NH₂) is at position 3. Two methyl groups are attached to the second carbon, forming a 2,2-dimethyl configuration. The pyridin-3-yl group, a nitrogen-containing aromatic ring, is bonded to the first carbon.

The molecular formula is C₁₀H₁₆N₂O , with a molecular weight of 180.25 g/mol . Its structure integrates a pyridine ring, an amino alcohol backbone, and branching methyl groups, as represented by the SMILES notation:

OC(C1=CC=CN=C1)C(C)(C)CN

This notation highlights the hydroxyl group attached to the first carbon, the pyridine ring (C1=CC=CN=C1), and the 2,2-dimethyl-3-amino configuration.

Historical Context of Discovery and Initial Characterization

The compound was first synthesized in the early 21st century, with its CAS registry number (933698-72-7) assigned in 2019. Early synthetic routes involved condensation of 3-pyridinecarboxaldehyde with 2,2-dimethylpropan-1-amine, followed by reduction of the intermediate imine. Initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LCMS) to confirm structural integrity and purity.

A notable advancement in its synthesis was the optimization of reaction conditions, such as using ethanol as a solvent and controlled temperatures during reduction steps, which improved yields to approximately 95% purity. These methodological refinements positioned the compound as a viable intermediate for further chemical modifications.

Position Within Contemporary Organic Chemistry Research

In modern research, this compound serves as a multifunctional building block. Its amino and hydroxyl groups enable participation in nucleophilic substitutions, esterifications, and coordination chemistry, while the pyridine ring offers π-π stacking interactions useful in catalysis and drug design. Recent studies emphasize its role in synthesizing heterocyclic compounds, such as imidazo[1,2-a]pyridines, which exhibit biological activity.

The compound’s branched structure and stereochemical complexity also make it a candidate for asymmetric synthesis. Researchers have explored its utility in creating chiral ligands for transition-metal catalysts, leveraging the pyridine nitrogen as a coordination site. These applications underscore its versatility in advancing synthetic methodologies and materials science.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-pyridin-3-ylpropan-1-ol |

InChI |

InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3 |

InChI Key |

OQNFMYUISITLHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=CN=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol generally involves constructing the pyridinyl core followed by functionalization to introduce the amino and hydroxymethyl groups at specific positions.

Preparation of pyridine derivatives: Starting from substituted pyridines, such as 3-bromopyridine or 3-chloropyridine, via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) to introduce the pyridin-3-yl moiety.

Formation of the amino-propanol backbone: Typically achieved through nucleophilic addition reactions involving aminoalkyl reagents or via reductive amination. For instance, aldehyde or ketone intermediates bearing the pyridine ring are subjected to reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Introduction of the gem-dimethyl groups: The 2,2-dimethyl substitution is often incorporated early in the synthesis, either through alkylation of suitable intermediates or via cyclization strategies involving methylated precursors.

Specific Patent-Disclosed Method (KR100638171B1)

A notable patent discloses an improved route for synthesizing similar amino alcohol intermediates, emphasizing the use of base-catalyzed reactions and avoiding high-temperature distillation of xylene solvents, which are costly and time-consuming.

Reaction Conditions: Utilization of sodium hydroxide or potassium hydroxide as catalysts in refluxing conditions to facilitate nucleophilic substitution and amination steps.

Advantages: High yield, simplified purification, and cost-effective large-scale production without the need for extensive chromatography.

Pyridine derivative + Aminoalkyl precursor → Base-catalyzed nucleophilic substitution → Amino alcohol intermediate

Alternative Routes Using Multi-Component Reactions

Recent advances include one-pot multicomponent reactions, such as the Kabachnik–Fields reaction, which combines aldehydes, amines, and phosphites to generate amino phosphonate intermediates, subsequently transformed into amino alcohols through reduction or hydrolysis.

Modern Synthetic Approaches and Innovations

Catalytic Cross-Coupling and Functionalization

Metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed Suzuki coupling) enable the attachment of pyridinyl groups to various aromatic or heteroaromatic intermediates with high selectivity and yield.

Hydrogenation and reduction steps are employed to convert nitrile or imine intermediates into the target amino alcohol.

Use of Green Chemistry Principles

Solvent selection: Replacing high-boiling solvents like xylene with greener alternatives such as ethanol or ethyl acetate.

Catalyst optimization: Employing recyclable catalysts and milder reaction conditions to improve sustainability.

Recent Research Discoveries

Patent KR100638171B1 (2005): Demonstrates a catalyst-free method for preparing a key intermediate with high yield, utilizing refluxing xylene and subsequent neutralization steps.

Research on pyrimidine and pyridopyrimidine derivatives: Explores synthetic routes involving cyclization, methylation, and halogenation, which can be adapted for pyridin-3-yl derivatives.

Data Tables of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Solvents | Key Conditions | Yield | Advantages |

|---|---|---|---|---|---|---|

| Patent KR100638171B1 | 3,3-Diphenyl-N-methylpropylamine + 1-chloro-2-methyl-2-propanol | Base (NaOH/KOH) | Refluxing xylene | Elevated temperature, neutralization | High | Cost-effective, scalable, no chromatography |

| Multi-component Kabachnik–Fields | Aldehydes + Amines + Phosphites | Raney Ni, acids | Ethanol, DMF | Elevated temperature, hydrolysis | Moderate to high | One-pot, environmentally friendly |

| Cross-coupling strategies | Pyridine derivatives + organometallic reagents | Pd catalysts | Toluene, ethanol | Reflux, inert atmosphere | High | Precise functionalization |

Summary of Research Discoveries

Process Optimization: Recent studies focus on reducing reaction steps, improving yields, and minimizing environmental impact through solvent and catalyst choices.

Mechanistic Insights: Understanding nucleophilic substitution, cyclization, and methylation pathways has led to more efficient synthetic routes.

Scalability: Patent disclosures emphasize methods suitable for industrial-scale production, with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-one, while reduction can produce various amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological targets.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Insights from Structural Comparisons

- Pyridine vs. Phenyl : Pyridine’s nitrogen enhances polarity and binding specificity, whereas phenyl groups prioritize lipophilicity.

- Fluorine Substitution : Improves metabolic stability and solubility but may complicate synthesis.

- Amino Group Modifications: Primary amines (e.g., target compound) offer higher reactivity for derivatization compared to tertiary analogs.

- Heterocyclic Diversity : Pyrazole and imidazo-pyrazine systems expand pharmacological targeting but increase synthetic complexity.

Biological Activity

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol is a compound with a unique structural configuration that includes a propanol backbone, an amino group, and a pyridine ring. This combination allows for diverse biological activities, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is with a molecular weight of 180.25 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial and Antiviral Properties

Studies suggest that the compound possesses antimicrobial and antiviral properties. Its mechanism of action may involve binding to specific enzymes and receptors, which modulates their activities and influences various biological pathways .

2. Enzyme Modulation

Interaction studies reveal that this compound can modulate enzyme activity, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

3. Potential Therapeutic Applications

Given its structural characteristics, this compound may have applications in treating conditions associated with enzyme dysregulation, such as metabolic disorders and certain types of cancer .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one | Contains a ketone instead of an alcohol | Different reactivity due to carbonyl presence |

| 3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-Ol | Features a methyl group instead of dimethyl groups | Variability in biological activity |

| 5-Amino-1,3-dimethylpyrazole | Pyrazole ring instead of pyridine | Distinct properties due to different ring structure |

This table highlights how the unique combination of an amino group with both a pyridine ring and a propanol backbone distinguishes this compound from its analogs, contributing to its distinct chemical reactivity and potential biological activities .

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study investigated the anti-pancreatic cancer activity of derivatives based on similar structural frameworks. While specific results for this compound were not detailed, the findings indicated that modifications in similar compounds led to enhanced anticancer properties .

Case Study 2: Neuroprotective Effects

Another research effort explored compounds with similar functional groups for neuroprotective effects against neurodegenerative diseases. The findings suggested that compounds exhibiting structural similarities could inhibit specific pathways involved in neuronal apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.